Broad-spectrum β-lactam antibiotic. Blood-brain barrier permeable.
Meropenem is a carbapenem antibiotic. It is active against clinical isolates of Gram-positive and Gram-negative bacteria in vitro, including S. pneumoniae, H. influenzae, N. gonorrhoeae, E. coli, P. aeruginosa, C. difficile, and methicillin-susceptible and -resistant S. aureus (MICs = ≤0.008-8 μg/ml). It is protective against S. aureus, S. pneumoniae, E. coli, S. marcescens, P. mirabilis, and P. aeruginosa infections in mice with 50% protective dose (PD50) values of 0.13, 0.01, 0.04, 0.07, 0.84, and 0.46 mg/kg, respectively. Formulations containing meropenem have been used in the treatment of a variety of bacterial infections.
Meropenem (trihydrate) is a carbapenem antibiotic, which displaying a broad spectrum of antibacterial activity. Target: AntibacterialMeropenem (trihydrate), a new parenteral carbapenem demonstrated increased activity as compared to imipenem against 336 strains of Neisseria gonorrhoeae, 119 strains of Haemophilus influenzae, and 110 strains of H. Ceftriaxone and ciprofloxacin demonstrated activity superior to that of both carbapenems while the activity of ceftazidime was similar to that of meropenem. Meropenem (trihydrate), like imipenem and various experimental penems, may overcome the resistance problems presented by Class I beta-lactamases. Meropenem (trihydrate) was rapidly penetrated to the pleural effusion and was retained for a more prolonged time in the pleural effusion than in the blood of patients with accumulated pleural effusion, and it suggested the usefulness of Meropenem (trihydrate) in antibacterial therapy for patients with pleurisy causing accumulation of pleural effusion. Clinical indications: Appendicitis; Bacterial infection; Bacterial meningitis; Bacterial pneumonia; Bacterial respiratory tract infection; Bacterial skin infection; Bacterial urinary tract infection; Bacteroides fragilis infection; Bacteroides infection; Bacteroides thetaiotaomicron infection; Complicated skin and skin structure infectionFDA Approved Date: July 1996Toxicity: In mice and rats, large intravenous doses of meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities.